Enantiopreference Reversal in Lipase-Catalyzed Resolution: 7-Methyl vs. Even-Numbered Methyl Isomers
In esterification reactions with 1-hexadecanol catalyzed by immobilized Candida rugosa lipase (CRL) at a water activity (aw) of 0.8 in cyclohexane, 7-methyldecanoic acid exhibits exclusive R-enantiomer preference. This is in stark contrast to even-numbered methyl isomers (2-, 4-, 6-, 8-methyl), which display S-enantiomer preference under identical conditions [1]. The enantiomeric ratio (E value) for 7-methyldecanoic acid was measured at 25, quantitatively confirming its distinct stereochemical recognition by CRL [1].
| Evidence Dimension | Enantiomeric Ratio (E value) in CRL-Catalyzed Esterification |
|---|---|
| Target Compound Data | E = 25 (R-enantiomer preference) |
| Comparator Or Baseline | Even-numbered methyl isomers (2-, 4-, 6-, 8-methyldecanoic acids): S-enantiomer preference |
| Quantified Difference | Enantiopreference reversal: R vs. S; E value of 25 is comparable to some even-numbered isomers (e.g., 8-methyl: E=25) but opposite in stereochemical outcome [1]. |
| Conditions | Esterification with 1-hexadecanol at aw=0.8 in cyclohexane using immobilized Candida rugosa lipase (CRL) [1]. |
Why This Matters
For synthetic chemists requiring enantiopure (R)-7-methyldecanoic acid derivatives, this compound provides a unique, predictable enzymatic entry point that even-numbered methyl isomers cannot replicate.
- [1] Edlund, H., et al. (2002). Do enzymes recognise remotely located stereocentres? Highly enantioselective Candida rugosa lipase-catalysed esterification of the 2- to 8-methyldecanoic acids. Tetrahedron: Asymmetry, 13(8), 835-844. View Source
